BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-2-(2-thienyl)acetamide

Antitubercular SAR Mycobacterium tuberculosis N-arylacetamide series

Procure N-(2-methoxyphenyl)-2-(2-thienyl)acetamide to leverage its unique, non-substitutable biological fingerprint. The ortho-methoxy configuration is essential for its mixed competitive/non-competitive SIRT2 inhibition (Ki=5.3/9.8 µM), unlike inactive para-isomers. It serves as the only validated inactive control (MIC >100 µg/mL) for anti-tubercular SAR, and a defined benchmark for CCR5 antagonism (IC50=6.5 µM) and 12-lipoxygenase inhibition (IC50=10 µM), ensuring assay reproducibility.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B5797857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(2-thienyl)acetamide
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2=CC=CS2
InChIInChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
InChIKeyMUJSOOINJUNXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide – Chemical Identity, Core Pharmacophore, and Procurement Relevance


N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide (IUPAC: N-(2-methoxyphenyl)-2-thiophen-2-ylacetamide; molecular formula C₁₃H₁₃NO₂S; molecular weight 247.31 g·mol⁻¹) belongs to the N‑aryl‑2‑thiophen‑2‑ylacetamide class [1]. The compound incorporates a 2‑methoxyphenyl group attached to the acetamide nitrogen and a thiophene ring at the α‑carbon, creating a pharmacophore that has been systematically explored for sirtuin 2 (SIRT2) inhibition, chemokine receptor 5 (CCR5) antagonism, lipoxygenase modulation, and anti‑tubercular activity [2][3][4]. Its compact structure (MW <250 Da) and balanced lipophilicity make it a versatile starting scaffold for medicinal chemistry optimization, yet its precise substitution pattern produces a biological fingerprint that cannot be replicated by simple positional isomer exchange.

Why N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide Cannot Be Replaced by Common Structural Analogs Without Loss of Biological Identity


Within the N‑aryl‑2‑thiophen‑2‑ylacetamide series, seemingly minor structural modifications—such as shifting the methoxy group from the ortho to the para position or replacing the thiophene with a phenyl ring—abolish or drastically alter target engagement profiles [1][2]. The ortho‑methoxy substituent imposes a specific conformational preference on the acetamide linker and engages in distinct hydrogen‑bond and steric interactions with the SIRT2 catalytic pocket, as evidenced by the mixed competitive/non‑competitive inhibition signature (Ki = 5.3 µM competitive vs. 9.8 µM non‑competitive) [2]. When the methoxy group is moved to the para position, the resulting isomer loses this dual inhibitory mechanism and exhibits a different selectivity window against platelet 12‑lipoxygenase [3]. Similarly, replacement of the thiophene by furan eliminates the sulphur‑mediated polar interactions that contribute to CCR5 antagonism (IC₅₀ = 6.5 µM) [4]. Consequently, procurement of a generic “thienylacetamide” or arbitrary N‑aryl derivative cannot substitute for the specific molecular recognition profile of N‑(2‑methoxyphenyl)-2‑(2‑thienyl)acetamide in assays where ortho‑methoxy‑thiophene synergy is required.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide Versus Closest Analogs


Ortho‑Methoxy Substitution Abolishes Anti‑Tubercular Activity Relative to Active Series Members

In a systematic evaluation of 21 N‑(aryl)-2‑thiophen‑2‑ylacetamides against M. tuberculosis H37Rv, N‑(2‑methoxyphenyl)-2‑(2‑thienyl)acetamide (compound 4) showed no significant growth inhibition (MIC >100 µg/mL), whereas nine other series members—bearing different aryl substitutions such as 4‑methylphenyl, 4‑chlorophenyl, or 3,4‑dimethoxyphenyl—exhibited MIC values between 25 and 100 µg/mL [1]. This sharp activity cliff demonstrates that the 2‑methoxyphenyl group is disfavored for antitubercular target engagement, making the compound a valuable negative‑control probe for tuberculosis drug discovery campaigns that aim to deconvolute the pharmacophoric contribution of the ortho‑methoxy moiety [1].

Antitubercular SAR Mycobacterium tuberculosis N-arylacetamide series

Mixed Competitive/Non‑Competitive SIRT2 Inhibition Profile Distinct Among Thienylacetamides

N‑(2‑Methoxyphenyl)-2‑(2‑thienyl)acetamide inhibits human SIRT2 with a competitive Ki of 5.3 µM and a non‑competitive Ki of 9.8 µM, as determined by Lineweaver‑Burk analysis using a fluorescent peptide substrate in the presence of NAD⁺ [1]. This mixed inhibition signature is mechanistically distinct from that of the para‑methoxy isomer and from the majority of reported thienylacetamide‑based SIRT2 inhibitors, which typically display purely competitive kinetics [2]. The dual binding mode implies that the ortho‑methoxy group permits the compound to occupy both the acetyl‑lysine substrate channel and an adjacent allosteric site, a feature not accessible to para‑substituted analogs.

SIRT2 inhibition epigenetic probe enzyme kinetics

CCR5 Antagonism with Defined Micromolar Potency: Ortho‑Methoxy Enables Chemokine Receptor Engagement Absent in Des‑Methoxy or Para‑Methoxy Analogs

N‑(2‑Methoxyphenyl)-2‑(2‑thienyl)acetamide acts as an antagonist of the human CCR5 receptor with an IC₅₀ of 6.5 µM in a cell‑based assay measuring inhibition of CCL5‑induced intracellular calcium mobilization in MOLT4/CCR5 cells [1]. The activity depends critically on the ortho‑methoxy substituent: the des‑methoxy analog N‑phenyl‑2‑(2‑thienyl)acetamide shows no reported CCR5 antagonism, and the para‑methoxy isomer has not been identified as a CCR5 ligand in the same screening campaigns [2]. This structure‑activity relationship positions the ortho‑methoxy compound as the minimal pharmacophore required for CCR5 engagement within the thienylacetamide series.

CCR5 antagonist HIV entry inhibitor chemokine receptor

12‑Lipoxygenase Inhibition at 10 µM: Comparison with Para‑Methoxy Isomer Suggests Ortho‑Specific LOX Engagement

The compound inhibits human platelet 12‑lipoxygenase with an IC₅₀ of 10 µM, as measured by HPLC quantification of 12‑HETE production in human neutrophils [1]. The para‑methoxy isomer N‑(4‑methoxyphenyl)-2‑(2‑thienyl)acetamide was evaluated in a related assay for inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM, but a full IC₅₀ value has not been publicly disclosed, precluding a direct potency comparison . Nevertheless, the availability of a defined IC₅₀ for the ortho isomer provides a quantitative benchmark that is currently absent for the para analog, making the ortho compound the only isomer with a characterized 12‑LOX inhibitory concentration.

12-lipoxygenase inflammation eicosanoid pathway

Validated Application Scenarios for N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide Derived from Quantitative Evidence


Negative‑Control Probe for Antitubercular Thienylacetamide Screening Cascades

Because N‑(2‑methoxyphenyl)-2‑(2‑thienyl)acetamide is demonstrably inactive (MIC >100 µg/mL) against M. tuberculosis H37Rv while nine structurally related series members show MIC values of 25–100 µg/mL, the compound serves as an ideal inactive control for high‑throughput screening and SAR follow‑up [1]. Inclusion of this compound in every assay plate allows medicinal chemistry teams to benchmark assay sensitivity and confirm that observed activity of novel analogs is genuinely driven by the introduced structural modifications rather than by non‑specific thienylacetamide scaffold effects.

Mechanistic Probe for SIRT2 Allosteric Site Mapping

The mixed competitive/non‑competitive SIRT2 inhibition profile (Ki = 5.3 µM competitive, 9.8 µM non‑competitive) makes the compound a valuable tool for studying the structural basis of SIRT2 allostery [2]. Unlike purely orthosteric inhibitors that occupy only the acetyl‑lysine channel, this compound can be used in crystallographic and biophysical experiments to identify secondary binding pockets, thereby guiding the rational design of dual‑site SIRT2 inhibitors with improved selectivity and residence time.

Minimal Pharmacophore for CCR5‑Mediated Chemokine Signaling Blockade

With a defined CCR5 antagonistic IC₅₀ of 6.5 µM in a cell‑based calcium mobilization assay, this compound establishes the minimum structural requirements for thienylacetamide‑based CCR5 engagement [3]. Researchers exploring next‑generation CCR5 antagonists for HIV entry inhibition or inflammatory disease can use this scaffold as a starting point for fragment‑based elaboration, confident that the ortho‑methoxyphenyl‑thiophene core is sufficient to occupy the receptor and block CCL5 signaling.

Quantitative 12‑Lipoxygenase Inhibitor with Defined IC₅₀ for Inflammatory Pathway Studies

The validated IC₅₀ of 10 µM against human platelet 12‑lipoxygenase provides a reproducible benchmark for eicosanoid pathway research [4]. Unlike its para‑methoxy isomer—which lacks a fully characterized IC₅₀—this compound can be directly incorporated into dose‑response experiments investigating the role of 12‑HETE in platelet activation, tumor microenvironment modulation, and inflammatory signaling, reducing experimental variability across laboratories.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(2-thienyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.